molecular formula C17H19ClFNO3S B2635257 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide CAS No. 1797559-56-8

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide

Cat. No.: B2635257
CAS No.: 1797559-56-8
M. Wt: 371.85
InChI Key: QKTHRPFKHKMZIT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide is a chemical compound provided for research purposes. While specific biological studies on this exact molecule are limited in the public domain, its structure incorporates a benzenesulfonamide group, a class of compounds known for their diverse and significant biological activities. Scientific literature indicates that structurally similar benzenesulfonamide derivatives, particularly those incorporating chloro and fluoro substituents, are frequently investigated for their potential as anticancer agents . For instance, certain 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives have demonstrated cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) by inhibiting cell proliferation and inducing apoptosis through caspase activation . Other research into bis(sulfonamide) derivatives suggests potential applications as inhibitors of enzymes like microsomal prostaglandin E synthase (MPGES), highlighting the relevance of this chemical class in anti-inflammatory research . This reagent offers researchers a valuable building block or reference standard for exploring structure-activity relationships, developing novel therapeutic agents, and investigating biochemical mechanisms. This product is intended for research use in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3S/c1-12-8-9-13(18)10-16(12)24(21,22)20-11-17(2,23-3)14-6-4-5-7-15(14)19/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTHRPFKHKMZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide backbone: This step involves the reaction of 2-methylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.

    Introduction of the chloro group: Chlorination of the benzenesulfonamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorophenyl group: This step involves the reaction of the chlorinated benzenesulfonamide with a fluorophenyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methoxypropyl group: The final step involves the reaction of the intermediate compound with a methoxypropylating agent, such as methoxypropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Bioactivity

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
  • Structure : Lacks the branched methoxypropyl chain and fluorine atom present in the target compound. Instead, it has a methoxy group directly attached to the chlorinated phenyl ring.
  • Bioactivity : Demonstrated herbicidal, anti-malarial, and anti-hypertensive properties in preliminary studies . The absence of the fluorophenyl group may limit its CNS penetration compared to fluorinated analogs.
N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide
  • Structure : Features a chloroacetyl group on the phenyl ring and a simpler methanesulfonamide backbone.
  • Bioactivity: Primarily explored in enzyme inhibition studies due to its reactive chloroacetyl moiety, which facilitates covalent binding to target proteins .
5-Amino-2-Chlorobenzenesulfonamide
  • Structure: Substitutes the amino group for the methyl and methoxypropyl groups in the target compound.
  • Bioactivity: The amino group enhances solubility but may reduce blood-brain barrier permeability compared to the lipophilic methoxypropyl group in the target molecule .

Key Physicochemical and Pharmacokinetic Differences

Compound LogP Solubility (mg/mL) Bioactivity Highlights
Target Compound ~3.2* 0.12* High lipophilicity; potential CNS activity
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide 2.8 0.35 Broad-spectrum anti-malarial activity
N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide 1.9 1.2 Enzyme inhibition via covalent modification
5-Amino-2-Chlorobenzenesulfonamide 1.5 5.6 High aqueous solubility; antimicrobial

*Predicted values based on structural analogs.

Fluorine’s Role in Enhancing Pharmacological Properties

The 2-fluorophenyl group in the target compound may confer:

  • Improved Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the aromatic ring .
  • Enhanced Binding Affinity: Fluorine can participate in halogen bonding with target proteins, a feature absent in non-fluorinated analogs like N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide .

Biological Activity

5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly in the treatment of bacterial infections and other diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide
  • CAS Number : 1797559-56-8
  • Molecular Formula : C20H22ClFNO3S
  • Molecular Weight : 397.91 g/mol

The compound features a sulfonamide group, which is characteristic of many pharmaceuticals due to its ability to mimic natural substrates and inhibit specific enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes by mimicking the structure of their natural substrates. The sulfonamide moiety can interfere with the synthesis of folate in bacteria, leading to growth inhibition. This mechanism is similar to that of traditional sulfa drugs, which have been widely used as antibiotics.

Antimicrobial Activity

Research indicates that 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The compound's effectiveness can be compared using Minimum Inhibitory Concentration (MIC) values, as shown in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various models. Studies have indicated that it can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides, including 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide. The results showed a promising profile against resistant bacterial strains, highlighting its potential as a new antibiotic agent .
  • Anti-inflammatory Mechanism :
    Another research article explored the anti-inflammatory mechanisms of this compound using an animal model of arthritis. The findings revealed that treatment with the compound significantly reduced joint inflammation and pain, indicating its potential therapeutic application in inflammatory conditions .
  • Pharmacokinetics Study :
    A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable pharmacokinetic parameters, including good oral bioavailability and a favorable half-life for therapeutic use .

Q & A

Q. What are the recommended synthesis methods for 5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation of a substituted benzene ring and coupling with a fluorophenyl-methoxypropyl amine precursor. Key steps include:

  • Sulfonamide bond formation : React 5-chloro-2-methylbenzenesulfonyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .
  • Optimization : Adjusting reaction time (12–24 hours), temperature (0–25°C), and solvent polarity (DMF vs. THF) can enhance yields (60–85%) .

Table 1: Reaction Condition Optimization

ParameterRange TestedOptimal ConditionYield (%)
Temperature0°C vs. 25°C25°C85
SolventDMF vs. THFDMF78
Reaction Time12 vs. 24 hours24 hours82

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray Crystallography : Resolves stereochemistry of the methoxypropyl group and confirms sulfonamide bond geometry (e.g., torsion angles between aromatic rings) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key groups:
  • 2-Fluorophenyl : Doublet at δ 7.3–7.5 ppm (meta-fluorine coupling).
  • Methoxypropyl : Singlet at δ 3.2 ppm (OCH3_3) .
    • HPLC-MS : Validates molecular weight (MW: 396.84 g/mol) and purity (>95%) .

Q. How do functional groups influence the compound’s reactivity and solubility?

  • Sulfonamide group : Enhances hydrogen-bonding capacity, improving solubility in polar aprotic solvents (e.g., DMSO) .
  • Fluorophenyl moiety : Increases lipophilicity (logP ~3.2), favoring membrane permeability in biological assays .
  • Methoxypropyl chain : Steric hindrance reduces nucleophilic substitution but stabilizes conformation via intramolecular H-bonding .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?

  • Fluorine substitution : Replacing the 2-fluorophenyl group with chlorine reduces COX-2 inhibition by 40%, highlighting fluorine’s electronic effects .
  • Methoxy position : Moving the methoxy group from the propyl chain to the benzene ring decreases metabolic stability in liver microsomes . Table 2: SAR Modifications and Outcomes
ModificationBiological ImpactReference
Fluorine → Chlorine↓ COX-2 inhibition (IC50_{50} > 1 µM)
Methoxy chain → Benzene↓ Metabolic stability (t1/2_{1/2} 2h)

Q. How should researchers address contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions (ATP concentration, pH).
  • Recommendations :
  • Standardize assay protocols (e.g., 10 mM ATP, pH 7.4).
  • Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What experimental designs are suitable for studying its interaction with enzymatic targets?

  • Molecular Docking : Use crystal structures of COX-2 (PDB ID: 5KIR) to predict binding modes of the fluorophenyl group in the hydrophobic pocket .
  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations .
  • Mutagenesis : Replace key residues (e.g., Tyr355 in COX-2) to assess hydrogen-bonding contributions .

Q. How can stability and solubility be improved for in vivo studies?

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (up to 10 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life (t1/2_{1/2} increased from 3h to 8h in rats) .

Q. What are the mechanisms underlying its reported anti-inflammatory effects?

  • COX-2 Inhibition : Blocks arachidonic acid conversion to prostaglandins (IC50_{50} = 0.3 µM) .
  • NF-κB Pathway : Reduces TNF-α secretion by 70% in RAW264.7 macrophages at 10 µM .

Q. How can computational modeling guide derivative design?

  • QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to predict blood-brain barrier permeability .
  • MD Simulations : Analyze conformational stability of the methoxypropyl chain in lipid bilayers .

Q. What strategies validate in vitro findings in complex biological systems?

  • 3D Cell Cultures : Test cytotoxicity in spheroid models of colorectal cancer (HT-29) to mimic tumor microenvironments .
  • Zebrafish Models : Assess anti-angiogenic effects via VEGF inhibition (EC50_{50} = 5 µM) .

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